tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via a nucleophilic substitution reaction. This involves reacting a suitable pyrimidine derivative with a chlorinating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the chloropyrimidine derivative with the piperidine ring. This is typically achieved through a nucleophilic aromatic substitution reaction, where the amino group on the piperidine attacks the chloropyrimidine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Major Products
N-Oxides: From oxidation reactions.
Amines: From reduction of the chloropyrimidine group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of medicinal chemistry.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the chloropyrimidine moiety suggests possible applications in the development of antiviral or anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to the specific positioning of the chloropyrimidine group and the tert-butyl ester. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
1341039-12-0 |
---|---|
Molecular Formula |
C14H21ClN4O2 |
Molecular Weight |
312.8 |
Purity |
95 |
Origin of Product |
United States |
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